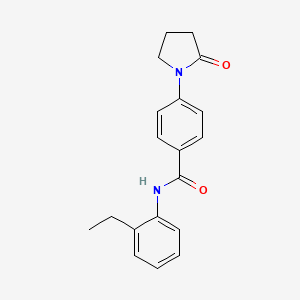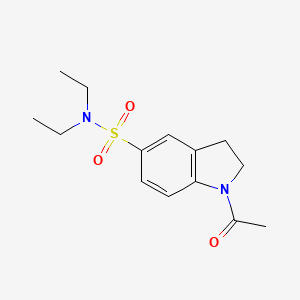![molecular formula C20H16ClNO2 B5796128 N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide, also known as ML167, is a small molecule inhibitor that has been developed for its potential therapeutic use in treating various diseases. The compound is known to have a high affinity for the protein target, and its unique chemical structure makes it a promising candidate for drug development.
作用機序
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide is a selective inhibitor of the protein target, N-myristoyltransferase (NMT). NMT is an essential enzyme that plays a critical role in the post-translational modification of proteins. N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide binds to the active site of NMT, preventing it from carrying out its normal function. This inhibition of NMT activity leads to a decrease in the production of certain proteins, which in turn can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide are complex and depend on the specific disease or condition being treated. In cancer cells, N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has been shown to induce cell death through a variety of mechanisms, including the inhibition of protein synthesis and the induction of apoptosis. In neurodegenerative diseases, N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in the brain.
実験室実験の利点と制限
One of the main advantages of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide for lab experiments is its high selectivity for NMT. This specificity allows researchers to target specific proteins and pathways, which can lead to a better understanding of disease mechanisms and potential therapeutic targets. However, the synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide is complex and time-consuming, which can limit its use in high-throughput screening assays.
将来の方向性
There are many potential future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide and related compounds. One area of focus is the optimization of the compound's pharmacokinetic properties, which could improve its efficacy and reduce potential side effects. Another area of interest is the development of combination therapies that target multiple pathways, which could improve treatment outcomes for complex diseases such as cancer. Additionally, the use of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide in combination with other drugs or therapies, such as immunotherapy, could lead to new treatment strategies for a variety of diseases.
合成法
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide involves a series of chemical reactions that begin with the reaction of 4-chlorophenol with 4-bromoanisole to produce 4-(4-chlorophenoxy)phenol. This intermediate is then reacted with 2-methylbenzoyl chloride to produce the final product, N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide. The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide is a complex process that requires careful attention to detail to ensure the purity and potency of the final product.
科学的研究の応用
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. The compound has been shown to have activity against various types of cancer, including breast, lung, and pancreatic cancer. N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-14-4-2-3-5-19(14)20(23)22-16-8-12-18(13-9-16)24-17-10-6-15(21)7-11-17/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOVKKBLSOXSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)
![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)


![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)